5-bromo-2-methyl-3-nitroaniline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-methyl-3-nitroaniline hydrochloride is an organic compound with the molecular formula C7H7BrN2O2·HCl It is a derivative of aniline, substituted with bromine, methyl, and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-methyl-3-nitroaniline hydrochloride typically involves a multi-step process:
Nitration: The starting material, 2-methyl aniline, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the meta position.
Bromination: The nitrated product is then subjected to bromination using bromine in the presence of a suitable solvent like acetic acid to introduce the bromine atom at the ortho position relative to the amino group.
Hydrochloride Formation: Finally, the product is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-methyl-3-nitroaniline hydrochloride can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like iron and hydrochloric acid or catalytic hydrogenation.
Substitution: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Iron powder and hydrochloric acid, or palladium on carbon with hydrogen gas.
Substitution: Sodium methoxide or potassium tert-butoxide in an appropriate solvent.
Oxidation: Potassium permanganate in an acidic or basic medium.
Major Products Formed
Reduction: 5-Bromo-2-methyl-3-aminoaniline.
Substitution: Various substituted anilines depending on the nucleophile used.
Oxidation: 5-Bromo-2-carboxy-3-nitroaniline.
Scientific Research Applications
5-Bromo-2-methyl-3-nitroaniline hydrochloride has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds due to its potential biological activity.
Material Science: It can be used in the synthesis of dyes and pigments.
Biological Studies: Its derivatives are studied for their antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 5-bromo-2-methyl-3-nitroaniline hydrochloride depends on its specific application. In medicinal chemistry, its biological activity may involve interaction with specific enzymes or receptors, leading to inhibition or activation of biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-3-nitroaniline: Lacks the bromine substituent.
5-Bromo-2-methylaniline: Lacks the nitro group.
3-Nitroaniline: Lacks both the methyl and bromine substituents.
Uniqueness
5-Bromo-2-methyl-3-nitroaniline hydrochloride is unique due to the presence of all three substituents (bromine, methyl, and nitro groups) on the aniline ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it valuable for various applications in research and industry.
Properties
CAS No. |
2205297-10-3 |
---|---|
Molecular Formula |
C7H8BrClN2O2 |
Molecular Weight |
267.5 |
Purity |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.